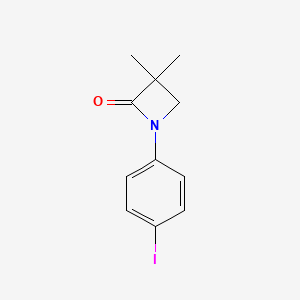
1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one is an organic compound characterized by the presence of an iodophenyl group attached to a dimethylazetidinone ring
准备方法
The synthesis of 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-iodoaniline with a suitable azetidinone precursor under controlled conditions. The reaction conditions often involve the use of solvents such as chloroform and reagents like phosphorus pentachloride . The process may also include purification steps such as recrystallization to obtain the final product in high purity.
Industrial production methods for this compound are designed to be efficient and scalable. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is also a key consideration in industrial synthesis.
化学反应分析
1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be replaced by other substituents through reactions such as the Suzuki-Miyaura coupling. Common reagents for these reactions include palladium catalysts and boronic acids.
Oxidation and Reduction: The azetidinone ring can be subjected to oxidation and reduction reactions to modify its chemical structure. These reactions often involve reagents like sodium borohydride for reduction and potassium permanganate for oxidation.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures, which are useful in the synthesis of various pharmaceuticals.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.
科学研究应用
1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It is used in the design of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
相似化合物的比较
1-(4-Iodophenyl)-3,3-dimethylazetidin-2-one can be compared with other similar compounds, such as:
4-Iodophenol: This compound also contains an iodophenyl group but lacks the azetidinone ring.
1-(4-Iodophenyl)piperidin-2-one: This compound has a similar structure but with a piperidinone ring instead of an azetidinone ring.
The uniqueness of this compound lies in its combination of the iodophenyl group with the azetidinone ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(4-iodophenyl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-11(2)7-13(10(11)14)9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFCCPMXWSDASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
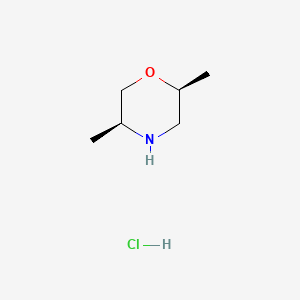
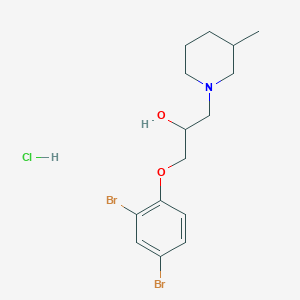
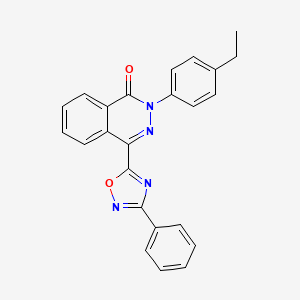
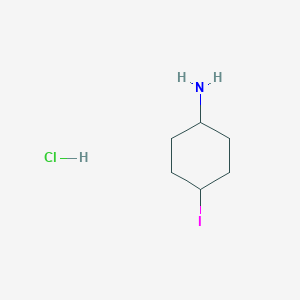
![1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2584826.png)
![1-[5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2584827.png)
![4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine](/img/structure/B2584828.png)
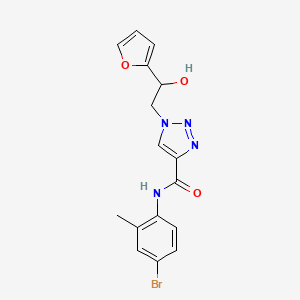
![4-(benzylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2584831.png)
![N-(2-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2584833.png)
![11-(2-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2584835.png)
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B2584838.png)
![Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2584841.png)
![Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584843.png)
